cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H15NO5 and a molecular weight of 277.28 g/mol . It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a 2-oxo-2-(4-nitrophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding intermediate . This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product . The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness . The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid include:
- trans-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
- 3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a nitrophenyl group and a cyclopentane ring . This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
733740-50-6 |
---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1 |
InChI Key |
RWOYBZNKIHKTAM-KOLCDFICSA-N |
SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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